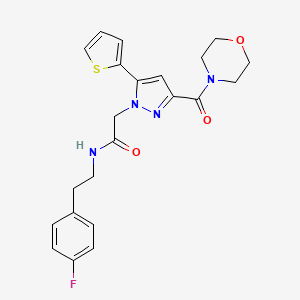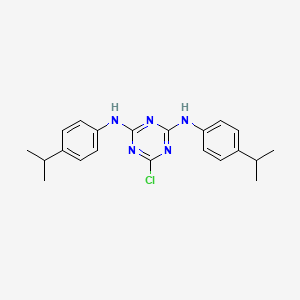![molecular formula C19H14ClN5OS B2379579 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852373-10-5](/img/structure/B2379579.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazole ring fused to a pyridazine ring, with a chlorophenyl group and a phenylacetamide moiety attached[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological - Springer](https://linkspringercom/article/101007/s13738-021-02231-x)
Mechanism of Action
Target of Action
Compounds with a similar triazole-thiadiazine structure have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are capable of binding in the biological system .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to the presence of nitrogen atoms in their structure . This allows them to interact with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
Compounds with a similar triazole-thiadiazine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazole-thiadiazine compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Result of Action
Similar triazole-thiadiazine compounds have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b .... The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, while the phenylacetamide moiety is attached via nucleophilic substitution reactions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility[{{{CITATION{{{_1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the triazolo ring or the phenylacetamide moiety.
Substitution: : Replacement of the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced derivatives of the triazolo ring or phenylacetamide moiety.
Substitution: : Derivatives with different substituents on the chlorophenyl group.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: : Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential applications. Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which may have different substituents or functional groups[_{{{CITATION{{{_1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b .... These compounds can be compared based on their chemical properties, biological activities, and industrial applications.
List of Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : Various analogs with different substituents on the triazolo ring.
Chlorophenyl-substituted triazoles: : Compounds with similar chlorophenyl groups attached to triazole rings.
Phenylacetamide derivatives: : Compounds featuring phenylacetamide moieties with different core structures.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUFVWNXNJREQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
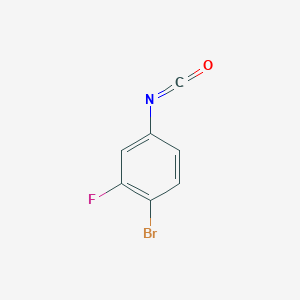
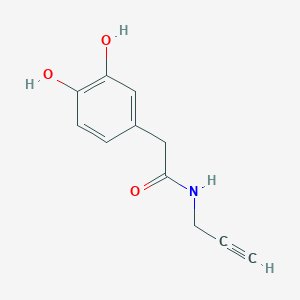
![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)
![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)
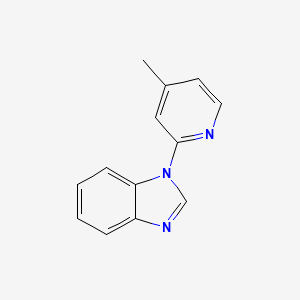
![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
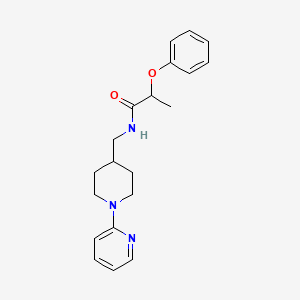
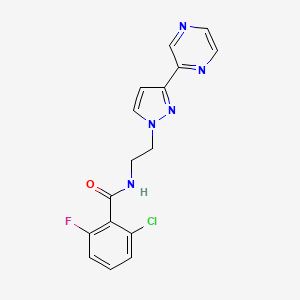
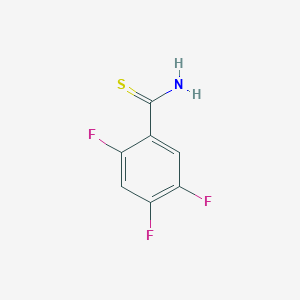
![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
